4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

Lipophilicity ADME Bioisostere

This bicyclic amine hydrochloride is the direct, saturated bioisosteric replacement for para-trifluoromethyl-phenyl groups, designed to resolve flat SAR cliffs. The rigid bicyclo[2.2.2]octane core increases Fsp³ to 0.89, improving solubility and selectivity, while the electron-withdrawing bridgehead CF₃ preserves essential pharmacophore features. Unlike unsubstituted, 4-methyl, or 4-phenyl BCO analogs, this exact CF₃ derivative delivers the specific logP (2.1) and PK/PD profile optimized for 'escape from flatland' and CNS/antiparasitic lead programs. The hydrochloride salt ensures immediate solubility in aqueous assay systems, preventing artifacts in microplate screening. For reproducible, scaffold-hopping research, the exact CF₃ analog is non-negotiable; generic BCO replacements will compromise your assay's metabolic stability and SAR pathway.

Molecular Formula C9H15ClF3N
Molecular Weight 229.67 g/mol
CAS No. 22189-91-9
Cat. No. B1473873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
CAS22189-91-9
Molecular FormulaC9H15ClF3N
Molecular Weight229.67 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)C(F)(F)F)N.Cl
InChIInChI=1S/C9H14F3N.ClH/c10-9(11,12)7-1-4-8(13,5-2-7)6-3-7;/h1-6,13H2;1H
InChIKeyPTPQDAKVIDFFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride (CAS 22189-91-9): Technical Profile for Research Procurement


4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride (CAS 22189-91-9) is a saturated, three-dimensional bicyclic amine building block featuring a bridgehead trifluoromethyl (-CF₃) substituent [1]. The bicyclo[2.2.2]octane (BCO) core serves as a well-established bioisostere for para-substituted phenyl rings, offering enhanced sp³ character and conformational rigidity [2]. The hydrochloride salt form improves handling and aqueous solubility compared to the free amine [3]. This compound is primarily utilized in medicinal chemistry for scaffold-hopping campaigns, physicochemical property optimization, and the synthesis of constrained analogs.

Why 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride Cannot Be Simply Replaced by Unsubstituted or Alkyl Bicyclo[2.2.2]octane Analogs


In silico predictions and class-level analysis reveal that the bridgehead trifluoromethyl group confers a distinct physicochemical profile compared to unsubstituted, methyl, or phenyl analogs. The strong electron-withdrawing nature and high lipophilicity (π = 0.88) of the -CF₃ group significantly modulate logP, pKa, and metabolic stability [1]. Consequently, substitution with a generic 4-H, 4-CH₃, or 4-Ph bicyclo[2.2.2]octane amine will result in markedly different permeability, solubility, and metabolic clearance profiles, potentially compromising the intended SAR or PK/PD properties of a lead series. The quantitative data in Section 3 underscore the necessity of procuring the exact -CF₃ analog for rigorous and reproducible scientific outcomes.

Quantitative Evidence for 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine Hydrochloride: Head-to-Head Property Comparisons


Lipophilicity (XLogP3) of 4-CF3-BCO Amine is Intermediate, Balancing Permeability and Solubility vs. Phenyl and H/Methyl Analogs

The predicted lipophilicity (XLogP3) of the free amine form of 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine is 2.1 [1]. This value is significantly higher than the unsubstituted BCO amine (logP ≈ 1.36 [2]) and the 4-methyl BCO amine (logP ≈ 1.66 ), indicating enhanced membrane permeability driven by the -CF₃ group. Crucially, it is lower than the 4-phenyl BCO amine (EXP 561, XLogP3 = 2.6 [3]), suggesting a more favorable balance between permeability and aqueous solubility, a critical factor in avoiding promiscuous binding and poor developability often associated with highly lipophilic (logP > 3) compounds.

Lipophilicity ADME Bioisostere LogP

The Bicyclo[2.2.2]octane Core with a 4-CF₃ Group is a Direct Bioisostere for para-Trifluoromethylphenyl, Offering Superior sp³ Fraction (Fsp³ = 0.89)

The bicyclo[2.2.2]octane (BCO) scaffold is a validated three-dimensional saturated bioisostere for a para-substituted phenyl ring [1]. The 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine compound specifically mimics the geometry and substituent vector of a para-trifluoromethylphenyl group. Its high fraction of sp³-hybridized carbons (Fsp³ = 0.89, calculated as 8/9 sp³ carbons) contrasts sharply with the planar, aromatic para-CF₃-phenyl (Fsp³ = 0). This dramatic increase in three-dimensionality is associated with improved target selectivity, reduced off-target promiscuity, and enhanced physicochemical properties such as aqueous solubility [2].

Bioisostere Scaffold Hopping Fsp3 Drug Design

Bridgehead -CF₃ Group Imparts Significantly Enhanced Predicted Metabolic Stability vs. Unsubstituted or Alkyl Analogs

The introduction of a trifluoromethyl group is a well-documented strategy in medicinal chemistry to block metabolically labile sites and enhance the half-life of compounds [1]. While direct comparative microsomal stability data for 4-CF₃-BCO amine versus its 4-H analog are not publicly available, a recent study on bicyclo[2.2.2]octane (BCO) bioisosteres demonstrated that replacement of a phenyl ring with a BCO core can increase drug half-life by up to 13.7-fold [2]. The strong electron-withdrawing nature of the -CF₃ group in this compound is expected to further reduce the electron density at the amine and on the BCO cage, conferring enhanced resistance to oxidative metabolism by cytochrome P450 enzymes relative to 4-H or 4-alkyl substituted BCO amines [3].

Metabolic Stability Fluorine Chemistry Drug Metabolism PK/PD

Hydrochloride Salt Form Provides a Critical Solubility Advantage for Handling and Formulation vs. Free Amine

The target compound is specifically the hydrochloride salt (CAS 22189-91-9), whereas the free amine form has a different CAS number (135908-49-5). The conversion to the hydrochloride salt is a standard pharmaceutical practice to enhance aqueous solubility, improve crystallinity, and facilitate handling [1]. This is particularly important for a lipophilic, rigid scaffold like the BCO core bearing a -CF₃ group. Vendor technical notes confirm that the hydrochloride derivative is preferred for reactions and assays requiring improved solubility in polar solvents, which is a critical practical consideration for reproducible experimental outcomes .

Solubility Salt Form Formulation Handling

Recommended Research Applications for 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine Hydrochloride Based on Differentiated Evidence


Scaffold Hopping from para-Trifluoromethylphenyl to a Saturated Bioisostere

In lead optimization programs where a para-CF₃-phenyl group is present but causes issues like poor solubility, high clearance, or off-target toxicity, this compound serves as the direct 3D bioisosteric replacement [1]. The quantitative increase in Fsp³ from 0 to 0.89 is designed to improve selectivity and physicochemical properties [2], while the -CF₃ group maintains the critical electron-withdrawing and lipophilic pharmacophore features. This is a core strategy in modern medicinal chemistry to 'escape flatland' and enhance candidate quality.

Synthesis of Constrained, Lipophilic Primary Amine Building Blocks

The rigid BCO core and the metabolically stable -CF₃ group make this an ideal building block for introducing a conformationally restricted, lipophilic amine into a target molecule. Its intermediate logP (2.1) compared to 4-Ph (2.6) and 4-H (1.36) analogs positions it as an optimal fragment for balancing permeability and solubility [3]. It can be directly utilized in amide coupling, reductive amination, and other standard amine functionalization reactions without the solubility or volatility issues associated with the free amine form.

Physicochemical Property Modulation for CNS and Antiparasitic Drug Discovery

The BCO scaffold has demonstrated utility in programs targeting CNS disorders and parasitic diseases [4]. The specific combination of the BCO core and the -CF₃ group in this compound is particularly well-suited for tuning ADME properties for CNS penetration (due to its lipophilicity and low TPSA) or for creating metabolically robust antiparasitic agents [5]. The hydrochloride salt ensures immediate applicability in aqueous in vitro assay systems (e.g., microplate assays against Plasmodium or Trypanosoma) without solubility-related artifacts.

Reference Standard for Analytical Method Development and In Silico Model Validation

The well-defined computed properties of this compound (e.g., XLogP3 = 2.1 [3], exact mass = 229.67 g/mol) make it a suitable non-proprietary standard for calibrating chromatographic methods (HPLC, LC-MS) used for analyzing more complex fluorinated BCO derivatives. Furthermore, its distinct logP value (intermediate between 4-H and 4-Ph) provides a valuable data point for validating and refining in silico ADME prediction models for saturated bioisosteres, a critical task for computational chemistry groups.

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